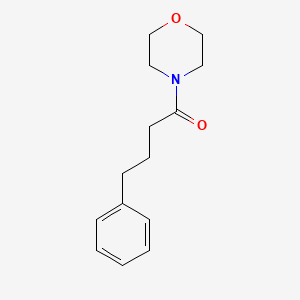![molecular formula C17H17NO B6168885 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline CAS No. 1019517-65-7](/img/new.no-structure.jpg)
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound characterized by the presence of an ethynyl group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives and ethynyl-containing reagents.
Reaction Conditions: A common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the Sonogashira coupling reaction using larger reactors and optimized conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow techniques to enhance reaction efficiency and safety, particularly for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alkanes or alkenes.
Substitution Products: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.
Wirkmechanismus
The mechanism by which 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials applications, the ethynyl group can participate in polymerization reactions, contributing to the formation of conductive or semiconductive materials.
Vergleich Mit ähnlichen Verbindungen
3-Ethynylaniline: Lacks the methoxyphenyl group, leading to different reactivity and applications.
N-[1-(3-Methoxyphenyl)ethyl]aniline:
Uniqueness: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the combination of the ethynyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
1019517-65-7 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



